![molecular formula C16H16ClN5O2S B2995153 6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852154-62-2](/img/structure/B2995153.png)

6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

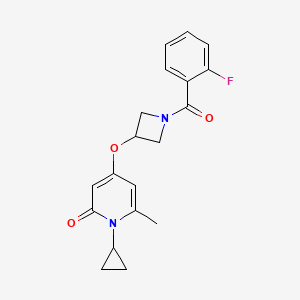

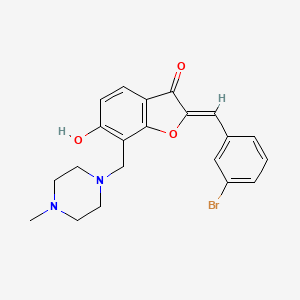

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine dione, a triazole, and a sulfanyl group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the sulfanyl group might be susceptible to oxidation, and the triazole could potentially participate in click chemistry reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties could be influenced by factors like its functional groups and overall molecular structure .Scientific Research Applications

Synthesis and Characterization

A significant area of research involves the synthesis of novel compounds that include pyrimidine, triazole, and dione functionalities. For instance, the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives through heteroaromatization processes has been explored. These compounds have been tested for antimicrobial activity, highlighting their potential in medicinal chemistry (El-Agrody et al., 2001).

Chemical Reactions and Mechanisms

Research also delves into the chemical reactions and mechanisms involving compounds with a similar structure to the one . For example, the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines has been investigated, revealing insights into amino protecting groups for building blocks in peptide, glycopeptide, and PNA syntheses (Barany et al., 2005).

Heterocyclic Chemistry

The study of heterocyclic compounds is a key area of interest, with research focusing on the synthesis and reactions of various pyrimidine-2,4-diones and triazolyl derivatives. For instance, the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones and their reactions with electrophiles have been explored, shedding light on potential applications in developing new heterocyclic compounds (Mekuskiene & Vainilavicius, 2006).

Supramolecular Chemistry

Research in supramolecular chemistry involving pyrimidine derivatives aims at understanding and developing novel hydrogen-bonded supramolecular assemblies. For example, the dihydropyrimidine-2,4-(1H,3H)-dione functionality has been studied for its role in forming crown-containing hydrogen-bonded supramolecular assemblies, which are of interest for their potential applications in materials science and molecular recognition (Fonari et al., 2004).

Antimicrobial and Anticancer Research

The novel heteroannulated compounds containing chromenopyridopyrimidines have been synthesized and characterized, with some showing variable inhibitory effects toward tested microorganisms. This highlights the potential of such compounds in antimicrobial and anticancer research (Allehyani, 2022).

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O2S/c1-2-7-25-16-21-20-13(8-11-9-14(23)19-15(24)18-11)22(16)12-5-3-10(17)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,18,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXFULBQHPZACZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2995075.png)

![Propan-2-yl 2-[4-[(4-ethoxyphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2995077.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2995078.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2995084.png)

![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2995090.png)

![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)